molecular formula C15H12N4O B14113335 3-[(2Z)-2-benzylidenehydrazinyl]-1H-quinoxalin-2-one

3-[(2Z)-2-benzylidenehydrazinyl]-1H-quinoxalin-2-one

Cat. No.: B14113335
M. Wt: 264.28 g/mol
InChI Key: BJJPBBSWHJSMDG-YBEGLDIGSA-N
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Description

3-[(2Z)-2-benzylidenehydrazinyl]-1H-quinoxalin-2-one is a heterocyclic compound that features a quinoxaline core with a benzylidenehydrazinyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2Z)-2-benzylidenehydrazinyl]-1H-quinoxalin-2-one typically involves the condensation of quinoxalin-2-one with benzylidenehydrazine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. For example, the reaction can be performed in methanol at room temperature with a catalytic amount of acetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2Z)-2-benzylidenehydrazinyl]-1H-quinoxalin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can convert the benzylidenehydrazinyl group to a hydrazine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoxaline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

3-[(2Z)-2-benzylidenehydrazinyl]-1H-quinoxalin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2Z)-2-benzylidenehydrazinyl]-1H-quinoxalin-2-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the formation of reactive intermediates that can disrupt cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2Z)-2-benzylidenehydrazinyl]-1H-benzimidazole
  • 3-[(2Z)-2-benzylidenehydrazinyl]-1H-indole
  • 3-[(2Z)-2-benzylidenehydrazinyl]-1H-pyrrole

Uniqueness

3-[(2Z)-2-benzylidenehydrazinyl]-1H-quinoxalin-2-one is unique due to its quinoxaline core, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for developing new materials and exploring novel therapeutic applications .

Properties

Molecular Formula

C15H12N4O

Molecular Weight

264.28 g/mol

IUPAC Name

3-[(2Z)-2-benzylidenehydrazinyl]-1H-quinoxalin-2-one

InChI

InChI=1S/C15H12N4O/c20-15-14(17-12-8-4-5-9-13(12)18-15)19-16-10-11-6-2-1-3-7-11/h1-10H,(H,17,19)(H,18,20)/b16-10-

InChI Key

BJJPBBSWHJSMDG-YBEGLDIGSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N\NC2=NC3=CC=CC=C3NC2=O

Canonical SMILES

C1=CC=C(C=C1)C=NNC2=NC3=CC=CC=C3NC2=O

Origin of Product

United States

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